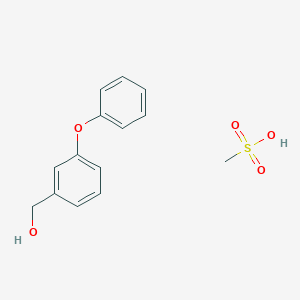
Methanesulfonic acid;(3-phenoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid;(3-phenoxyphenyl)methanol is a compound that combines the properties of methanesulfonic acid and (3-phenoxyphenyl)methanol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents (3-phenoxyphenyl)methanol is an organic compound with a phenoxy group attached to a phenylmethanol structure
准备方法
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods, including the oxidation of dimethyl sulfide with oxygen or chlorine, and the direct sulfonation of methane using oleum . The latter method involves reacting methane with oleum at around 50°C and 100 bar pressure in the presence of a potassium persulfate initiator .
(3-phenoxyphenyl)methanol can be synthesized through the reduction of (3-phenoxyphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is employed by companies like BASF to produce high-purity methanesulfonic acid on a large scale .
化学反应分析
Types of Reactions
Methanesulfonic acid;(3-phenoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methanol can be reduced to (3-phenoxyphenyl)methane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can react with methanesulfonic acid under acidic conditions to form esters and amides.
Major Products Formed
Oxidation: Methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methane.
Substitution: Sulfonate esters and amides.
科学研究应用
Methanesulfonic acid;(3-phenoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for esterification and alkylation reactions.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its use in drug formulation and as a potential therapeutic agent.
Industry: Employed in electroplating, rust removal, and as a catalyst in various industrial processes.
作用机制
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It serves as a Brønsted acid catalyst in esterification and alkylation reactions . (3-phenoxyphenyl)methanol can act as an alkylating agent, undergoing fission of its alkyl-oxygen bonds to react within the intracellular milieu .
相似化合物的比较
Similar Compounds
Sulfuric Acid: Another strong acid used in similar applications but with higher corrosivity.
p-Toluenesulfonic Acid: A solid acid with similar catalytic properties but different physical state.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a safer and more environmentally friendly alternative to other strong acids . (3-phenoxyphenyl)methanol’s phenoxy group provides additional reactivity and potential for biological applications.
属性
CAS 编号 |
88467-12-3 |
|---|---|
分子式 |
C14H16O5S |
分子量 |
296.34 g/mol |
IUPAC 名称 |
methanesulfonic acid;(3-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H12O2.CH4O3S/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-5(2,3)4/h1-9,14H,10H2;1H3,(H,2,3,4) |
InChI 键 |
UCHMZPGYGDYHMM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)OC2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















